molecular formula C6H6BrFN2 B1378347 (2-Bromo-5-fluoropyridin-4-yl)methanamine CAS No. 1416714-39-0

(2-Bromo-5-fluoropyridin-4-yl)methanamine

Cat. No. B1378347
M. Wt: 205.03 g/mol
InChI Key: JRTJYHCCHNIESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-5-fluoropyridin-4-yl)methanamine” is a chemical compound with the molecular formula C6H6BrFN2 . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-fluoropyridin-4-yl)methanamine” consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 2nd position with a bromine atom and at the 5th position with a fluorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromo-5-fluoropyridin-4-yl)methanamine” are not available, similar compounds such as 2-Bromo-5-fluoropyridine have been reported to undergo Suzuki coupling reactions and palladium-catalyzed homo-coupling reactions .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their use in treating various cancers. They are crucial in chemotherapy regimens for solid tumors, including colorectal, breast, and gastric cancers. The review by Gmeiner (2020) highlights the developments in fluorine chemistry that enhance the use of fluorinated pyrimidines to treat cancer more precisely. This includes methods for synthesizing 5-FU with isotopes for studying its metabolism and biodistribution, and insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics (Gmeiner, 2020).

Pharmacogenetics and Fluoropyrimidine-Based Therapy

The C677T and A1298C polymorphisms in the MTHFR gene pose challenges to personalizing therapy with antifolate and fluoropyrimidine-based treatments, such as methotrexate (MTX) and 5-FU. A comprehensive review by De Mattia and Toffoli (2009) discusses the potential of these genetic variants to predict toxicity and efficacy in therapies involving such compounds, highlighting the complex interplay between genetic factors and drug response (De Mattia & Toffoli, 2009).

Synthetic Pathways for Fluorinated Compounds

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the advancements in synthesizing fluorinated compounds. This synthesis, as reviewed by Qiu et al. (2009), highlights the challenges and solutions in creating fluorinated intermediates for pharmaceutical use (Qiu et al., 2009).

properties

IUPAC Name

(2-bromo-5-fluoropyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTJYHCCHNIESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluoropyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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